

Spectroscopic and Synthetic Profile of 1-(Benzylxy)-3-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Benzylxy)-3-fluorobenzene

Cat. No.: B1279562

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of **1-(benzylxy)-3-fluorobenzene**. The information presented herein is intended to support research and development activities in medicinal chemistry and materials science where this compound may be of interest.

Spectroscopic Data

While direct experimental spectra for **1-(benzylxy)-3-fluorobenzene** are not readily available in public databases, a detailed analysis of structurally related compounds allows for a reliable prediction of its key spectroscopic features. The following tables summarize the expected quantitative data for ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **1-(Benzylxy)-3-fluorobenzene**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2, H-6 (para to -OCH ₂ Ph)	6.80 - 6.95	m	-
H-4 (ortho to -F, meta to -OCH ₂ Ph)	6.85 - 7.00	m	-
H-5 (meta to -F, ortho to -OCH ₂ Ph)	7.20 - 7.35	t	J ≈ 8.0
Benzyl CH ₂	5.10	s	-
Phenyl H (of benzyl group)	7.30 - 7.50	m	-

Note: The predicted chemical shifts are relative to tetramethylsilane (TMS) in CDCl₃. The aromatic region of the fluorobenzene ring will exhibit complex splitting patterns due to fluorine-proton coupling.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **1-(Benzylxy)-3-fluorobenzene**

Carbon Atom	Predicted Chemical Shift (ppm)
C-1 (C-OCH ₂ Ph)	159.5 (d, JC-F ≈ 245 Hz)
C-2	102.5 (d, JC-F ≈ 25 Hz)
C-3 (C-F)	163.0 (d, JC-F ≈ 245 Hz)
C-4	108.0 (d, JC-F ≈ 22 Hz)
C-5	130.5 (d, JC-F ≈ 10 Hz)
C-6	115.0 (d, JC-F ≈ 3 Hz)
Benzyl CH ₂	70.5
Phenyl C (of benzyl group)	127.5 - 136.5

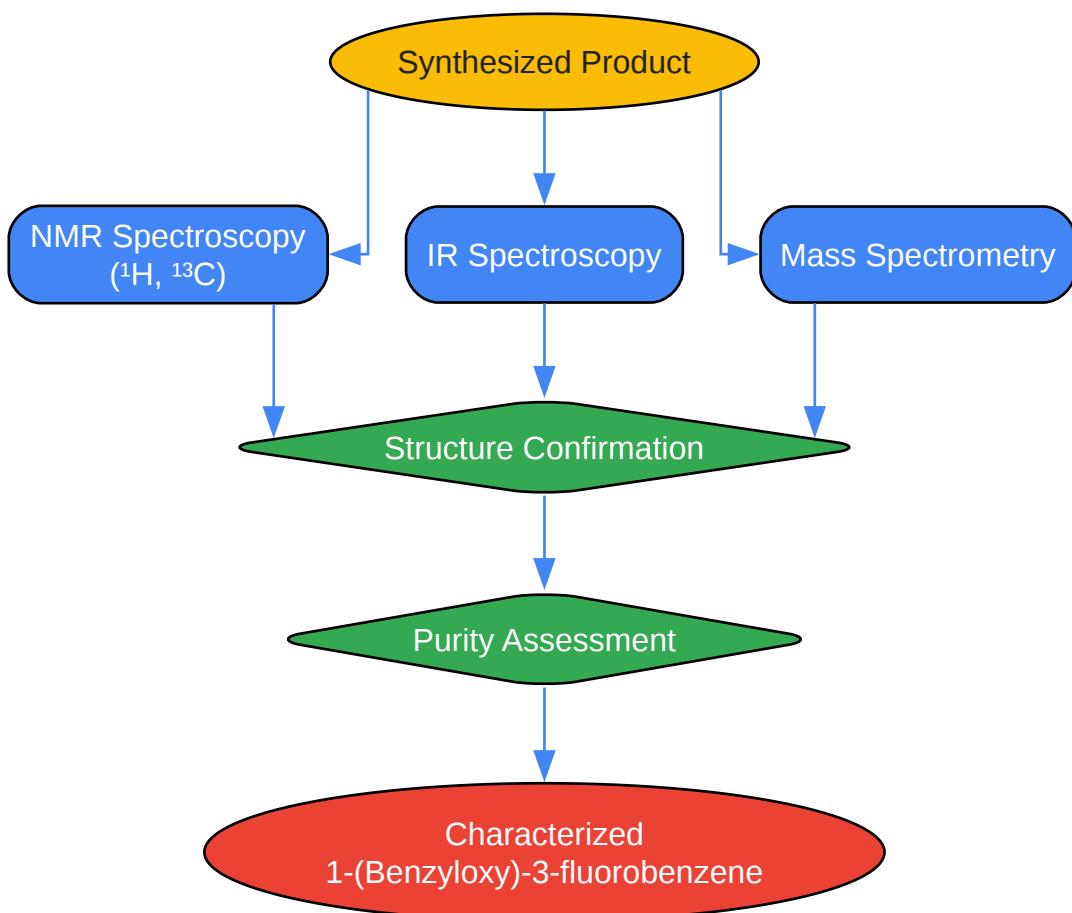
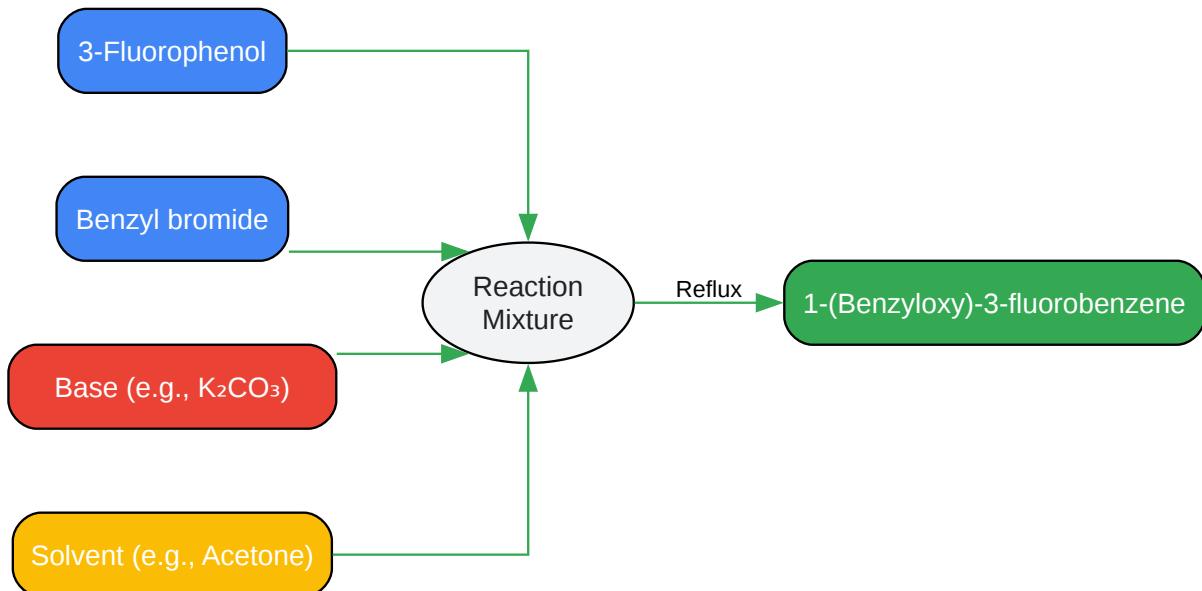
Note: The predicted chemical shifts are relative to TMS in CDCl_3 . Carbons in the fluorinated ring will show splitting due to carbon-fluorine coupling (d = doublet).

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Key IR Absorption Bands for **1-(BenzylOxy)-3-fluorobenzene**

Functional Group	Predicted Wavenumber (cm^{-1})	Intensity
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (alkane, CH_2)	2950 - 2850	Medium
C=C stretch (aromatic)	1600 - 1450	Strong
C-O-C stretch (ether)	1250 - 1050	Strong
C-F stretch	1200 - 1100	Strong

Predicted Mass Spectrometry Data



Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for **1-(BenzylOxy)-3-fluorobenzene**

Fragment Ion	Predicted m/z	Relative Abundance
$[\text{M}]^+$ (Molecular Ion)	202.07	Moderate
$[\text{M} - \text{C}_7\text{H}_7]^+$	95.03	High
$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)	91.05	Very High (Base Peak)
$[\text{C}_6\text{H}_5]^+$	77.04	Moderate

Experimental Protocol: Synthesis of **1-(BenzylOxy)-3-fluorobenzene**

The synthesis of **1-(benzylOxy)-3-fluorobenzene** can be readily achieved via a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.

Reaction Scheme

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1-(BenzylOxy)-3-fluorobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279562#spectroscopic-data-of-1-benzylOxy-3-fluorobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com